Tributyltin bromide

Description

Properties

IUPAC Name |

bromo(tributyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRKTAOFDKFAMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023072 | |

| Record name | Bromo(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-23-0 | |

| Record name | Bromotributylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromo(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltin bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LLL4VJ24O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Tributyltin Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin bromide (TBTB), an organotin compound with the chemical formula C₁₂H₂₇BrSn, is a significant reagent in organic synthesis and a subject of interest in environmental and toxicological studies.[1][2] Its utility stems from the reactivity of the tin-carbon and tin-bromine (B14679306) bonds, making it a valuable precursor for the introduction of the tributyltin moiety in various chemical transformations. This guide provides a comprehensive overview of the chemical properties, molecular structure, and analytical methodologies related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇BrSn | [1] |

| Molecular Weight | 369.96 g/mol | [1] |

| CAS Number | 1461-23-0 | [1] |

| IUPAC Name | bromo(tributyl)stannane | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Melting Point | < 0 °C | [2] |

| Boiling Point | 163 °C at 12 mmHg; 120-122 °C at 2 mmHg | [2][3] |

| Density | 1.338 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.507 | [3] |

| Solubility | Soluble in most organic solvents. Insoluble in water. |

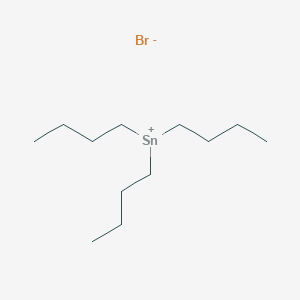

Molecular Structure

For visualization of the molecular structure, a DOT script is provided below.

Molecular structure of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the three butyl groups. The chemical shifts are influenced by the electronegativity of the tin and bromine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the butyl chains. The signals are typically observed in the aliphatic region. While specific literature values for this compound were not found in the search, data for the closely related tributyltin chloride can provide an estimation of the expected chemical shifts.[4][5]

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~0.9 | t | ~7 | -CH₃ |

| ~1.3 | m | -CH₂-CH₃ | ||

| ~1.5 | m | Sn-CH₂-CH₂- | ||

| ~1.1 | t | ~8 | Sn-CH₂- | |

| ¹³C | ~13 | -CH₃ | ||

| ~27 | -CH₂-CH₃ | |||

| ~28 | Sn-CH₂-CH₂- | |||

| ~16 | Sn-CH₂- |

Note: These are predicted values based on general knowledge of organotin compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the C-H and C-Sn bonds.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (asymmetric and symmetric) |

| 1465 | Medium | C-H bending (scissoring) |

| 1375 | Medium | C-H bending (umbrella) |

| ~510 | Medium | Sn-C stretching (asymmetric) |

| ~460 | Weak | Sn-C stretching (symmetric) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The fragmentation is dominated by the successive loss of butyl radicals and the bromine atom. The presence of tin's multiple stable isotopes results in a distinctive isotopic pattern for tin-containing fragments.[6]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 313 | [Sn(C₄H₉)₂Br]⁺ |

| 257 | [Sn(C₄H₉)Br]⁺ |

| 233 | [Sn(C₄H₉)₂]⁺ |

| 199 | [SnBr]⁺ |

| 177 | [Sn(C₄H₉)]⁺ |

| 120 | [Sn]⁺ |

| 57 | [C₄H₉]⁺ |

Note: The m/z values correspond to the most abundant tin isotope.

Experimental Protocols

Synthesis of this compound from Tetrabutyltin (B32133)

A common method for the preparation of this compound is the redistribution reaction between tetrabutyltin and tin(IV) bromide or the direct bromination of tetrabutyltin. A general procedure adapted from the synthesis of tributyltin chloride is as follows.[7][8]

Materials:

-

Tetrabutyltin (C₁₆H₃₆Sn)[9]

-

Bromine (Br₂) or Tin(IV) bromide (SnBr₄)

-

An inert solvent (e.g., dichloromethane (B109758) or chloroform)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrabutyltin in the chosen inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine or tin(IV) bromide dropwise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Workflow for the synthesis of this compound.

Analytical Characterization Protocols

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Cap the tube and gently invert to ensure complete dissolution.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

Instrument Parameters:

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

For the analysis of this compound by GC-MS, derivatization to a more volatile species is often employed to improve chromatographic performance. Ethylation using sodium tetraethylborate (NaBEt₄) is a common method.[10]

Sample Preparation (Derivatization):

-

Prepare a solution of this compound in an appropriate organic solvent (e.g., hexane).

-

Add an acetate (B1210297) buffer to adjust the pH to ~4.5.

-

Add a freshly prepared solution of sodium tetraethylborate in ethanol.

-

Shake the mixture for approximately 30 minutes to allow for the derivatization to tributylethyltin.

-

Extract the derivatized analyte into an organic solvent (e.g., hexane) for GC-MS analysis.

Instrument Parameters:

-

GC Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

References

- 1. This compound | C12H27BrSn | CID 305767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. Tributyltin chloride(1461-22-9) 13C NMR spectrum [chemicalbook.com]

- 5. Tributyltin chloride(1461-22-9) 1H NMR [m.chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. PubChemLite - this compound (C12H27BrSn) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Tributyltin Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for tributyltin bromide (TBAB), a significant organotin compound. The information presented herein is intended for laboratory professionals and focuses on detailed experimental protocols, comparative data analysis, and the underlying chemical principles.

Core Synthetic Methodologies

This compound can be synthesized through several key pathways, each with distinct advantages and procedural nuances. The most prominent methods include the Grignard reaction, redistribution reactions, and direct synthesis from metallic tin.

Grign-ard Reaction Route

The Grignard reaction is a widely utilized method for forming carbon-tin bonds. This approach involves the reaction of a Grignard reagent, typically butylmagnesium bromide, with a tin halide, such as tin(IV) chloride. The stoichiometry of the reactants is critical in determining the final product distribution.

-

Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.15 gram-moles) are placed in anhydrous diethyl ether (500 mL). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromobutane (B133212) (1.15 gram-moles) in anhydrous diethyl ether is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Tin(IV) Chloride: The prepared Grignard solution is cooled in an ice bath. A solution of tin(IV) chloride (SnCl₄) in a suitable anhydrous solvent (e.g., diethyl ether or toluene) is added dropwise to the stirred Grignard reagent. The molar ratio of the Grignard reagent to SnCl₄ is crucial for maximizing the yield of this compound. A ratio of approximately 3:1 is theoretically required.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Caption: Grignard synthesis of this compound.

Redistribution (Kocheshkov) Reaction

Redistribution reactions provide an efficient route to this compound by reacting tetrabutyltin (B32133) with a tin halide. The equilibrium of this reaction can be controlled by the stoichiometry of the reactants.

-

Reaction Setup: In a reaction flask equipped with a stirrer and a condenser, place tetrabutyltin (1 mole).

-

Addition of Tin Halide: Add tin(IV) bromide (SnBr₄) or tin(IV) chloride (SnCl₄) in the appropriate stoichiometric ratio to favor the formation of this compound. For the reaction with SnBr₄, a 2:1 molar ratio of tetrabutyltin to tin(IV) bromide will yield this compound.

-

Reaction Conditions: The mixture is heated with stirring. The reaction is typically carried out at elevated temperatures, and the progress can be monitored by analyzing aliquots of the reaction mixture.

-

Purification: Upon completion, the desired this compound is isolated from the reaction mixture by vacuum distillation.

Caption: Redistribution reaction for this compound synthesis.

Direct Synthesis from Metallic Tin

This method involves the direct reaction of metallic tin with an excess of butyl bromide, often in the presence of a catalyst. This route is frequently employed in industrial settings.

-

Reaction Setup: A reaction vessel is charged with metallic tin powder or granules and a catalyst.

-

Reaction Conditions: Butyl bromide is added to the tin. The reaction mixture is heated to a temperature typically in the range of 140-160°C. The reaction is carried out under a dry, inert atmosphere.

-

Catalyst: Various catalysts can be employed to facilitate the reaction, including quaternary ammonium or phosphonium (B103445) salts.

-

Product Isolation: After the reaction period, the excess butyl bromide is removed by distillation. The resulting mixture of butyltin bromides is then fractionally distilled under vacuum to isolate the this compound.

Caption: Workflow for the direct synthesis of this compound.

Data Presentation

| Synthesis Method | Key Reactants | Typical Solvent | Reaction Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Grignard Reaction | Butylmagnesium bromide, Tin(IV) chloride | Diethyl ether, THF | 0 - Reflux | 70-85 | High purity product, well-established | Requires anhydrous conditions, sensitive Grignard reagent |

| Redistribution | Tetrabutyltin, Tin(IV) bromide | None (neat) | 150-200 | >90 | High yield, simple procedure | Requires pre-synthesized organotin starting materials |

| Direct Synthesis | Metallic Tin, Butyl Bromide | None (neat) | 140-160 | Variable | Cost-effective for large scale | Can produce a mixture of products, requires catalyst |

Characterization of this compound

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR | Resonances corresponding to the butyl groups, typically in the range of 0.8-1.8 ppm. |

| ¹³C NMR | Four distinct signals for the butyl group carbons. The carbon directly attached to tin will show satellite peaks due to coupling with tin isotopes. |

| Mass Spectrometry | A characteristic isotopic pattern for the tin atom in the molecular ion and fragment peaks. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the butyl groups. |

| Boiling Point | Approximately 144-147 °C at 10 mmHg. |

Note on Safety: Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All waste materials should be disposed of in accordance with institutional and regulatory guidelines.

Tributyltin Bromide: A Technical Overview for Researchers

For immediate reference, the Chemical Abstracts Service (CAS) number for Tributyltin bromide is 1461-23-0, and its molecular weight is 369.96 g/mol .[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, biological effects, and analytical methodologies related to tributyltin (TBT) compounds, with a specific focus on this compound.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound, providing a quick reference for its physical properties and toxicological profile.

| Identifier | Value |

| CAS Number | 1461-23-0[1] |

| Molecular Formula | C12H27BrSn[2][3] |

| Molecular Weight | 369.96 g/mol [1][2][3] |

| Synonyms | Bromotributyltin, Tri-n-butyltin bromide, Bromotributylstannane[2] |

| Physical Property | Value |

| Appearance | Liquid |

| Density | 1.338 g/mL at 25 °C |

| Boiling Point | 120-122 °C at 2 mmHg |

| Refractive Index | n20/D 1.507 |

Mechanism of Action and Disrupted Signaling Pathways

Tributyltin compounds are potent endocrine disruptors and immunotoxicants.[4] Their toxicity stems from their ability to interfere with numerous cellular processes and signaling pathways.

Endocrine Disruption

TBT is a known endocrine-disrupting chemical that can interfere with hormone signaling pathways.[5] One of the primary mechanisms of TBT-induced endocrine disruption is the inhibition of the aromatase enzyme, which is responsible for converting testosterone (B1683101) to estrogen.[5] This inhibition can lead to an imbalance in sex hormones. Furthermore, TBT has been shown to disrupt estrogen signaling in various tissues.[5] In zebrafish, TBT has been observed to inhibit estrogen receptor activity.[6]

Immunotoxicity and NK Cell Signaling

TBT significantly inhibits the cytotoxic function of natural killer (NK) cells, which can compromise the immune response to viral infections and tumor growth.[2] Low doses of TBT can activate the p38 and p44/42 mitogen-activated protein kinases (MAPKs) and their upstream activators, MKK3/6 and MEK1/2, in NK cells.[2] This alteration of the NK cell signaling pathway disrupts the normal processes leading to the release of lytic granules required for killing target cells.[2]

Metabolic and Vascular Effects

TBT exposure has been linked to metabolic syndrome development by disrupting the renin-angiotensin system (RAS) in white adipose tissue.[1] This leads to increased inflammation and abnormal adipokine levels. TBT can also induce vascular dysfunction by increasing oxidative stress through the enhancement of the angiotensin II downstream signaling pathway.[7] This involves the upregulation of Nox2, AT1 receptor, and ERK 1/2 protein expression.[7]

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature for studying the effects of tributyltin. For precise experimental conditions, it is recommended to consult the specific research articles.

Analysis of Tributyltin in Environmental and Biological Samples

A common method for the determination of tributyltin in samples such as seawater, sediment, and biological tissues involves gas chromatography coupled with mass spectrometry (GC-MS).[8]

Sample Preparation (General Workflow):

-

Extraction:

-

Sediment: Pressurized liquid extraction (PLE) with a hexane/tropolone mixture.[8] Alternatively, a methanol-acid digestion or acid-sonication can be used.

-

Water: Solid-phase extraction (SPE) or liquid-liquid extraction.

-

Tissues: Homogenization followed by extraction with an organic solvent, often in the presence of an acid.

-

-

Derivatization: Organotin compounds are often derivatized to increase their volatility for GC analysis. A common method is ethylation using sodium tetraethylborate (NaBEt4).

-

Clean-up: The extract may require a clean-up step, for instance, using a silica (B1680970) column, to remove interfering substances.

-

Analysis: The final extract is analyzed by GC-MS. For quantification, isotope dilution mass spectrometry (IDMS) using an isotopically labeled TBT standard is a highly accurate method.[8]

In Vitro Cytotoxicity and Signaling Pathway Analysis

Cell Culture and Treatment:

-

Cell lines relevant to the research question (e.g., human NK cells, 3T3-L1 preadipocytes) are cultured under standard conditions.

-

Cells are treated with varying concentrations of this compound (or other TBT compounds) for specific durations.

Cytotoxicity Assay:

-

To assess the effect of TBT on cell viability, standard cytotoxicity assays such as the MTT assay or LDH release assay can be performed.

Western Blotting for Signaling Proteins:

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a method like the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total-p38, ERK, AKT, etc.).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound is a well-characterized organotin compound with significant toxicological effects, primarily acting as an endocrine disruptor and immunotoxicant. Its mechanisms of action involve the disruption of key signaling pathways, leading to a range of adverse outcomes from the cellular to the organismal level. The analytical and experimental protocols outlined in this guide provide a foundation for researchers investigating the biological impacts of this compound. Given its potent effects, careful handling and adherence to safety protocols are paramount when working with this compound in a laboratory setting.

References

- 1. Tributyltin impacts in metabolic syndrome development through disruption of angiotensin II receptor signaling pathways in white adipose tissue from adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H27BrSn | CID 305767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iscientific.org [iscientific.org]

- 5. mdpi.com [mdpi.com]

- 6. Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mechanism of Action of Tributyltin Bromide in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological effects of Tributyltin (TBT) bromide. The primary toxicity of organotin compounds, including TBT bromide, is attributed to the tributyltin cation [(C₄H₉)₃Sn⁺], with the associated anion, in this case, bromide, playing a minimal role in the core mechanisms of action.[1][2][3] TBT is a potent environmental toxicant known for its endocrine-disrupting, immunotoxic, and neurotoxic effects.[4][5] This document details the key signaling pathways affected by TBT, presents quantitative toxicological data, and outlines relevant experimental protocols.

Core Mechanisms of Action

Tributyltin exerts its toxicity through a multi-faceted approach, primarily by:

-

Endocrine Disruption: TBT is a well-established endocrine-disrupting chemical (EDC).[6] Its primary modes of endocrine disruption are through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Retinoid X Receptor (RXR), and the inhibition of the aromatase enzyme.[6][7]

-

Immunotoxicity: TBT significantly impacts the immune system, inducing apoptosis in various immune cells, including thymocytes and macrophages, leading to immunosuppression.[8][9][10]

-

Neurotoxicity: TBT induces neuronal damage through mechanisms involving oxidative stress, neuroinflammation, and disruption of neurotransmitter signaling pathways.[11][12][13]

-

Mitochondrial Dysfunction and Apoptosis: TBT is a potent mitochondrial toxin, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[14][15]

Data Presentation: Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the biological effects of Tributyltin compounds.

| Compound | Cell Line/Organism | Endpoint | Value | Reference |

| Tributyltin oxide (TBTO) | Mice | Oral LD50 | 44 - 230 mg/kg | [16] |

| Tributyltin oxide (TBTO) | Rats | Oral LD50 | 94 - 234 mg/kg | [16] |

| Tributyltin chloride (TBTC) | Human, Rat, Murine Cells | Cytotoxicity, Cytokine Release, Myelotoxicity, Mitogen Responsiveness | Strong immunotoxic effect (specific IC50 values vary by endpoint and species) | [8] |

| Tributyltin (TBT) | Human Jurkat T-lymphocyte cells | Induction of Apoptosis (Caspase Activity) | 0.5 - 5 µM (optimal range) | [15] |

| Triphenyltin (TPT) | Human Jurkat T-lymphocyte cells | Induction of Apoptosis (Caspase Activity) | 0.01 - 1 µM | [15] |

| Tributyltin (TBT) | Human aromatase | Competitive Inhibition (Ki) | 37.3 - 64.5 µM | [17] |

| Tributyltin (TBT) | Murine neuroblastoma cells | Cytotoxicity | 0.1 - 1 µM | [18][19] |

| Dibutyltin (B87310) (DBT) | Murine neuroblastoma cells | Cytotoxicity | 0.1 - 1 µM | [18][19] |

| Tributyltin (TBT) | Adult Harbour Seal T-lymphocytes | Proliferation Suppression | 200 nM | [10] |

| Dibutyltin (DBT) | Adult Harbour Seal T-lymphocytes | Proliferation Suppression | 100 nM | [10] |

| Tributyltin (TBT) | KGN human granulosa-like tumor cells | Apoptosis | 200 ng/mL | [20][21] |

| Tributyltin (TBT) | KGN human granulosa-like tumor cells | Aromatase Activity Suppression | 20 ng/mL | [20][21] |

| Compound | Receptor | Parameter | Value | Reference |

| Triphenyltin (TPT) | PPARγ | Equilibrium Dissociation Constant (Kd) | 66.6 ± 5.2 nM | [22] |

| Rosiglitazone (control) | PPARγ | Equilibrium Dissociation Constant (Kd) | 46.2 ± 2.5 nM | [22] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Tributyltin's mechanism of action are provided below.

Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay is commonly used to determine the inhibitory effect of compounds on aromatase (CYP19A1) activity.

Principle: Aromatase converts androgens (e.g., androstenedione) to estrogens, releasing a proton in the process. By using a radiolabeled substrate such as [1β-³H]-androstenedione, the released tritium (B154650) is incorporated into water (³H₂O). The amount of radioactivity in the water phase is proportional to the aromatase activity.

Protocol Outline:

-

Preparation of Reaction Mixture: Prepare a reaction buffer containing a NADPH-generating system (e.g., glucose-6-phosphate, NADP⁺, and glucose-6-phosphate dehydrogenase) and the test compound (Tributyltin) at various concentrations.

-

Enzyme Source: Use human recombinant aromatase microsomes or tissue homogenates (e.g., from placenta or KGN cells).[20][21]

-

Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-androstenedione, to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solvent such as chloroform (B151607) or by placing the reaction tubes on ice.

-

Separation of Tritiated Water: Separate the tritiated water from the unmetabolized radiolabeled substrate. This is typically achieved by adding a charcoal-dextran suspension, which binds the steroid, followed by centrifugation.

-

Quantification: Measure the radioactivity of the supernatant (containing ³H₂O) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition by comparing the radioactivity in the presence of the test compound to that of a vehicle control. Determine the IC50 value.[23][24][25]

Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases aminoluciferin, which is then oxidized by luciferase to produce a luminescent signal proportional to the caspase activity.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat T-cells, macrophages) in a multi-well plate and treat with various concentrations of Tributyltin for the desired time period. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains the caspase substrate and luciferase.

-

Assay Procedure (Add-Mix-Measure):

-

Add the prepared Caspase-Glo® 3/7 Reagent directly to each well of the cell culture plate.

-

Mix the contents of the wells by gentle shaking. This step also lyses the cells.

-

Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for substrate cleavage and signal generation.

-

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and calculate the fold-change in caspase-3/7 activity relative to the vehicle control.[6][9][11][13][26]

PPARγ Transactivation Assay

This reporter gene assay measures the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Principle: Cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the DNA-binding domain of the GAL4 transcription factor fused to the ligand-binding domain of PPARγ, and a second plasmid containing a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). If the test compound binds to and activates the PPARγ ligand-binding domain, the chimeric receptor will bind to the UAS and drive the expression of the reporter gene.

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, JEG-3) and co-transfect with the GAL4-PPARγ expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After transfection, treat the cells with various concentrations of Tributyltin, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of both the firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold-induction of reporter gene expression relative to the vehicle control and determine the EC50 value.[19][27]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs (e.g., fluorescently labeled or biotinylated) onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be visualized and quantified.

Protocol Outline:

-

Sample Preparation: Prepare cells or tissue sections for the assay. Adherent cells can be grown on coverslips, while suspension cells can be cytospun onto slides. Tissue sections should be deparaffinized and rehydrated if necessary.

-

Fixation and Permeabilization: Fix the samples (e.g., with 4% paraformaldehyde) to preserve cell morphology and then permeabilize them (e.g., with Triton X-100 or proteinase K) to allow the TdT enzyme access to the nucleus.[14][15]

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains TdT and the labeled dUTPs, in a humidified chamber at 37°C.

-

Detection:

-

For fluorescently labeled dUTPs, the signal can be directly visualized using a fluorescence microscope.

-

For biotinylated dUTPs, an additional step of incubating with a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) followed by a chromogenic substrate is required for visualization by light microscopy.

-

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells in the population.

-

Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by microscopy or flow cytometry.[14][15][16][28][29]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the changes in the expression of specific genes in response to Tributyltin treatment.

Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA, which is then amplified by PCR using gene-specific primers. The amplification process is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA or a fluorescently labeled probe. The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle, Cq) is inversely proportional to the initial amount of the target mRNA.

Protocol Outline:

-

RNA Extraction and Quantification: Isolate total RNA from cells or tissues treated with Tributyltin and controls. Assess the quality and quantity of the extracted RNA.

-

Reverse Transcription (cDNA Synthesis): Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, a DNA polymerase, and a fluorescent detection system (e.g., SYBR Green master mix).

-

Real-Time PCR Amplification: Perform the PCR amplification in a real-time PCR instrument, which monitors the fluorescence at each cycle.

-

Data Analysis: Determine the Cq values for the target gene and one or more reference (housekeeping) genes. Calculate the relative expression of the target gene using a method such as the ΔΔCq method, normalizing to the expression of the reference gene(s).[30][31][32][33]

Mandatory Visualizations

Signaling Pathways

Caption: TBT-induced apoptosis signaling pathways.

Caption: Endocrine disruption mechanisms of TBT.

Caption: Key pathways in TBT-induced neurotoxicity.

Experimental Workflow

Caption: Workflow for Aromatase Inhibition Assay.

References

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Flow cytometric analysis of the cellular toxicity of tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tributyltin (TBT) toxicity: Effects on enteric neuronal plasticity and intestinal barrier of rats' duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. youtube.com [youtube.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 12. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 13. Caspase-3/7 Activity Assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Video: The TUNEL Assay [jove.com]

- 16. biotna.net [biotna.net]

- 17. benchchem.com [benchchem.com]

- 18. GraphViz Examples and Tutorial [graphs.grevian.org]

- 19. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. circabc.europa.eu [circabc.europa.eu]

- 21. epa.gov [epa.gov]

- 22. researchgate.net [researchgate.net]

- 23. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. researchgate.net [researchgate.net]

- 28. TUNEL Assay Kit - Edu-Orange (ab252888) is not available | Abcam [abcam.com]

- 29. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. gene-quantification.de [gene-quantification.de]

- 32. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. gene-quantification.de [gene-quantification.de]

A Historical Overview of Tributyltin Bromide Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, a class of organotin compounds, have a rich and complex history, evolving from promising industrial chemicals to recognized environmental pollutants. Tributyltin bromide (TBTB), with the chemical formula (C₄H₉)₃SnBr, is a key member of this family. This technical guide provides a comprehensive historical overview of this compound research, detailing its synthesis, toxicological evaluation, and the elucidation of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and a historical context for the scientific journey of this compound.

Historical Overview and Synthesis

The journey of organotin chemistry began in the mid-19th century, with the first synthesis of diethyltin (B15495199) diiodide by Edward Frankland in 1849.[1] The field saw significant expansion in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds.[2][3] The pioneering work of G. J. M. van der Kerk and his colleagues in the 1950s at the Institute for Organic Chemistry TNO in Utrecht was instrumental in exploring the biocidal properties of organotin compounds, including the tributyltin series.[4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved via a Grignard reaction, a cornerstone of organometallic chemistry. This method involves the reaction of butylmagnesium bromide with tin(IV) bromide.

This protocol is adapted from established methods for the synthesis of analogous tributyltin halides.[2]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Butyl bromide

-

Tin(IV) bromide (SnBr₄)

-

Anhydrous benzene (B151609) (optional, as a co-solvent)

-

Aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Standard laboratory glassware for inert atmosphere synthesis (e.g., three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of butyl bromide in anhydrous ether or THF from the dropping funnel to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted, forming a solution of butylmagnesium bromide.

-

Reaction with Tin(IV) Bromide: In a separate flask, prepare a solution of tin(IV) bromide in an anhydrous solvent (e.g., diethyl ether, THF, or benzene).

-

Cool the tin(IV) bromide solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled tin(IV) bromide solution with vigorous stirring. This reaction is highly exothermic and requires careful temperature control. The stoichiometry should be carefully controlled to favor the formation of the tri-substituted product (a 3:1 molar ratio of Grignard reagent to SnBr₄).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent and precipitate the magnesium salts.

-

Separate the organic layer. Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Logical Relationship of Synthesis Steps

Diagram 1: Workflow for the synthesis of this compound.

Toxicological Profile

The toxicological effects of tributyltin compounds became a significant area of research as their widespread use as biocides in antifouling paints led to environmental contamination.[4][6] While much of the literature refers to tributyltin (TBT) in a general sense, several studies have utilized specific salts, including this compound, for toxicological assessment.

Acute and Chronic Toxicity

Tributyltin compounds are known to be highly toxic to a wide range of organisms.[7] The oral LD50 of this compound in rats has been reported to be 138 mg/kg, classifying it as a toxic substance if swallowed.[8][9] Inhalation exposure to a mixture containing 81.2% this compound was found to be lethal to mice at a concentration of 1.1 ppm over an 8-hour per day exposure for two days.[10]

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 138 mg/kg | [8][9] |

| Mouse | Inhalation (mixture) | LC50 (8h/day, 2 days) | ~1.1 ppm | [10] |

Reproductive and Developmental Toxicity

A key study highlighted in a report by the Danish Environmental Protection Agency investigated the reproductive toxicity of a mixture containing 81.2% this compound in rats.[4]

This protocol is a summary of the study cited in the Danish EPA report.[4]

Animal Model:

-

Species: Rat (strain not specified in the summary)

Exposure:

-

Compound: A mixture containing 81.2% this compound.

-

Route: Inhalation.

-

Concentration: 2 mg Sn/m³.

-

Duration: 4 weeks to 3 months.

Endpoints Evaluated:

-

Pregnancy rates.

-

Histopathology of reproductive organs (males and females).

Key Findings:

-

A marked reduction in pregnancy rates was observed.

-

Females exhibited atrophy of the glandular uterus, which was reversible upon cessation of exposure.

-

No histopathological changes were observed in the male reproductive organs.

Table 2: Reproductive and Developmental Toxicity of Tributyltin Compounds

| Species | Compound | Route | Effect | NOAEL/LOAEL | Reference |

| Rat | This compound (81.2% mixture) | Inhalation | Reduced pregnancy rate, uterine atrophy | LOAEL: 2 mg Sn/m³ | [4] |

| Rat | Tributyltin chloride | Oral (gavage) | Increased postimplantation loss | LOAEL: 100 mg/kg (single dose on day 7, 8, or 9) | [11] |

| Rat | Tributyltin chloride | Oral (gavage) | External malformations | LOAEL: 100 mg/kg (single dose on day 8) | [11] |

Mechanism of Action: Endocrine Disruption and Signaling Pathways

A significant body of research has focused on the endocrine-disrupting effects of tributyltin compounds.[5] These compounds are known to interfere with hormone signaling pathways, leading to adverse effects on reproduction and development. A primary mechanism of action for TBT compounds is their interaction with nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][13][14]

TBT acts as an agonist for both RXR and PPARγ, forming a heterodimer that can modulate the transcription of target genes.[12][13] This dual activation is a key molecular initiating event that leads to a cascade of downstream effects, including adipogenesis (the formation of fat cells) and the suppression of osteogenesis (the formation of bone).[12]

RXR-PPARγ Signaling Pathway

The activation of the RXR-PPARγ heterodimer by this compound and other TBT compounds is a critical pathway in their mechanism of toxicity.

Diagram of TBT-Induced RXR-PPARγ Activation

Diagram 2: TBTB activation of the RXR-PPARγ signaling pathway.

This protocol is a generalized procedure based on methods described in the literature for assessing the activation of nuclear receptors by TBT compounds.[12][14]

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) in appropriate growth medium.

-

Seed the cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the following plasmids using a suitable transfection reagent:

-

An expression vector for the ligand-binding domain (LBD) of human or mouse PPARγ fused to the GAL4 DNA-binding domain (GAL4-PPARγ-LBD).

-

An expression vector for full-length RXRα.

-

A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Compound Treatment and Luciferase Assay:

-

After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of this compound (or other test compounds) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Workflow for Luciferase Reporter Assay

Diagram 3: Experimental workflow for a luciferase reporter assay.

Conclusion

The research into this compound is emblematic of the broader scientific and regulatory journey of organotin compounds. From its synthesis based on fundamental principles of organometallic chemistry to the detailed elucidation of its toxicological properties and molecular mechanisms of action, the study of this compound has contributed significantly to our understanding of environmental toxicology and endocrine disruption. The data and protocols presented in this guide offer a historical and technical foundation for future research in this area, aiding in the development of safer alternatives and a deeper understanding of the interactions between chemicals and biological systems.

References

- 1. Tin - Wikipedia [en.wikipedia.org]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. www2.mst.dk [www2.mst.dk]

- 5. Investigations on Organo-tin Compounds - G. J. M. Van der Kerk, Johannes Gerardus Antonius Luijten - Google ブックス [books.google.co.jp]

- 6. Frontiers | Developmental toxicity of organotin compounds in animals [frontiersin.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Effect of the day of administration on the developmental toxicity of tributyltin chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tributyltin Bromide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tributyltin bromide in various organic solvents. Due to the scarcity of precise quantitative data in publicly available literature, this document focuses on collating qualitative solubility information, outlining the key factors influencing solubility, and providing a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

This compound (TBTB), a colorless to pale yellow liquid, is an organotin compound with significant applications in organic synthesis. Its effectiveness as a reagent is often contingent on its solubility in the reaction medium. Generally, TBTB exhibits good solubility in a range of common organic solvents, a characteristic attributed to the presence of the three nonpolar butyl groups. Its solubility in water, however, is limited.[1][2]

The following table summarizes the qualitative solubility of this compound and structurally similar organotin compounds in various organic solvents. This information is compiled from various chemical data sources and provides a general indication of suitable solvents for experimental work.

| Compound | Solvent | Solubility | Reference(s) |

| This compound | Methanol | Soluble | [3] |

| Ethanol | Soluble | [3][4] | |

| Water | Immiscible/Low Solubility | [2] | |

| Tributyltin Chloride | Common Organic Solvents | Soluble | [5][6] |

| Alcohol | Soluble | [5][7] | |

| Heptane | Soluble | [5][7] | |

| Benzene | Soluble | [5][7][8] | |

| Toluene | Soluble | [5][7][9] | |

| Ether | Soluble | [8] | |

| Hexane | Soluble | [8][9] | |

| Cold Water | Insoluble | [5][7] | |

| Triethyltin (B1234975) Bromide | Organic Solvents | Soluble | [10] |

| Ether | Soluble | [10] | |

| Benzene | Soluble | [10] | |

| Water | Limited/Slightly Soluble | [10][11] |

Factors Influencing Solubility

The dissolution of this compound is a multifactorial process. Understanding these factors is crucial for selecting an appropriate solvent system and for optimizing reaction conditions.

As a general principle, "like dissolves like" is a primary determinant of solubility.[12][13] The nonpolar nature of the butyl chains in this compound favors its dissolution in nonpolar organic solvents.[9] Temperature also plays a significant role, with solubility generally increasing with a rise in temperature.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is based on the gravimetric method, which involves the preparation of a saturated solution and subsequent determination of the solute concentration.

3.1. Safety Precautions

Tributyltin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15][16] All handling should be performed in a manner that minimizes the generation of aerosols.[17]

3.2. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with a hotplate

-

Temperature probe

-

Glass vials with screw caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

Inert gas (e.g., nitrogen or argon) for sensitive solvents

3.3. Experimental Workflow

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Tributyltin compounds (PIM G018) [inchem.org]

- 5. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]

- 7. Tributyltin chloride | 1461-22-9 [chemicalbook.com]

- 8. CAS 1461-22-9: Tributyltin chloride | CymitQuimica [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CAS 2767-54-6: triethyltin bromide | CymitQuimica [cymitquimica.com]

- 11. TRIETHYLTIN BROMIDE | 2767-54-6 [chemicalbook.com]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical characteristics of TBT Bromide

An In-depth Technical Guide to Tributyltin Bromide (TBT Bromide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBT Bromide), also known as Bromotributyltin, is an organotin compound with the chemical formula (C₄H₉)₃SnBr. As a member of the tributyltin (TBT) family, it is characterized by three butyl groups covalently bonded to a central tin atom.[1] TBT compounds have seen wide application as biocides, particularly in marine antifouling paints, wood preservatives, and as fungicides in various industrial processes.[2][3][4] In the realm of organic chemistry, this compound serves as a valuable reagent for introducing the tributylstannyl group in various synthetic transformations, including coupling reactions.[5]

However, the extensive use of TBT compounds has led to significant environmental concerns due to their high toxicity to non-target aquatic organisms, persistence in sediments, and potential for bioaccumulation.[1][2][6] TBT is also recognized as a potent endocrine-disrupting chemical, impacting reproductive and developmental processes in various species.[1][7] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, biological activity, and safety considerations for this compound, intended for professionals in research and development.

Physical Characteristics

This compound is a clear, colorless to pale yellow liquid at room temperature.[5] It is characterized by its high density relative to water and a high boiling point, often requiring vacuum distillation for purification.[8][9] Its physical properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 1461-23-0 | [8][9] |

| EC Number | 215-959-2 | [8][9] |

| Molecular Formula | C₁₂H₂₇BrSn | [9] |

| Molecular Weight | 369.96 g/mol | [8][9][10] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| State at Room Temp. | Liquid | [5][6] |

| Melting Point | <0°C | [9][11] |

| Boiling Point | 120-122 °C at 2 mmHg163 °C at 12 mmHg | [8][9][11] |

| Density | 1.338 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.507 | [8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Vapor Pressure | 0.00181 mmHg at 25 °C | [9] |

Chemical Characteristics

The chemical behavior of this compound is dictated by the nature of the carbon-tin and tin-bromine (B14679306) bonds. The three bulky butyl groups provide steric hindrance, which contributes to the compound's relative stability while also influencing its reactivity in chemical synthesis.[5]

| Property | Description | Source(s) |

| Solubility | Sources conflict on water solubility. It is generally considered to have low water solubility, a common trait for TBT compounds.[1][6] It does not mix with water and is denser, causing it to sink.[6] However, some sources suggest solubility in polar solvents like methanol (B129727) and ethanol.[5] It is miscible with many organic solvents.[12] | [1][5][6][12] |

| Stability | Considered stable under normal conditions.[6] Slow breakdown can occur in the presence of oxygen, light, or heat.[13] | [6][13] |

| Reactivity | Reacts with strong acids, bases, and oxidizing agents.[6] It is sensitive to moisture.[9] Used as a reagent in organic synthesis, particularly in electrophilic substitution and Stille cross-coupling reactions.[5] | [5][6][9] |

| Log K_ow_ | 3.19 – 3.84 (for TBT compounds) | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound can be conveniently synthesized from other organotin precursors. A common laboratory-scale method involves the reaction of a tetraalkyltin compound with bromine or the conversion from the corresponding organotin chloride.[9][14]

Methodology: Synthesis from Tetra(n-butyl)tin

A general, one-step synthesis involves the controlled bromination of Tetra(n-butyl)tin.

-

Reaction Setup : Charge a dry, round-bottomed flask with Tetra(n-butyl)tin dissolved in a dry, inert solvent such as carbon tetrachloride under a nitrogen atmosphere.[14]

-

Cooling : Cool the reaction mixture to approximately 0 °C using an ice-water bath to control the exothermic reaction.[14]

-

Bromine Addition : Add a solution of bromine (1 molar equivalent) in the same solvent dropwise to the cooled mixture. The disappearance of the bromine color indicates the reaction is proceeding.[14]

-

Reaction Monitoring : Monitor the reaction to ensure the addition of only one equivalent of bromine to prevent the formation of di-n-butyltin dibromide.

-

Workup : After the addition is complete, the solvent can be removed under reduced pressure.

-

Purification : The resulting crude this compound can be purified by vacuum distillation to yield the final product.[8]

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: Determination in Environmental Samples

The quantification of TBT Bromide and other organotin compounds in environmental matrices like water and sediment is crucial for monitoring contamination. The protocol typically involves extraction, derivatization to increase volatility, and analysis by gas chromatography.[15][16][17]

Methodology: GC-MS Analysis of TBT in Sediment

-

Sample Preparation : A known mass of the sediment sample (e.g., certified reference material PACS-2) is placed in a centrifuge tube.[17]

-

Spiking (for Isotope Dilution) : For high-accuracy methods like isotope dilution mass spectrometry (ID-MS), the sample is spiked with an isotopically enriched standard (e.g., ¹¹⁹Sn-enriched TBT).[17]

-

Extraction : The organotin compounds are extracted from the sediment matrix using an appropriate solvent, often with a complexing agent like tropolone (B20159) in a nonpolar solvent (e.g., hexane) and acidification.[18] Sonication or mechanical shaking is used to ensure efficient extraction.

-

Derivatization : The extracted TBT, which is not volatile enough for GC analysis, is derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt₄), which converts the ionic species into more volatile ethylated derivatives.[15][17]

-

Phase Separation : The derivatized compounds in the organic layer are separated from the aqueous phase.

-

GC-MS Analysis : The organic extract is injected into a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS). The GC separates the different organotin compounds, and the MS provides detection and quantification.[17]

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. www2.mst.dk [www2.mst.dk]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. トリブチルスズブロミド technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound | C12H27BrSn | CID 305767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1461-23-0 | CAS DataBase [chemicalbook.com]

- 12. t-Butyl bromide | C4H9Br | CID 10485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Tributyltin compounds (PIM G018) [inchem.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pjoes.com [pjoes.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. gcms.cz [gcms.cz]

- 18. dl.astm.org [dl.astm.org]

The Environmental Persistence and Degradation of Tributyltin Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT) compounds, including tributyltin bromide, are highly toxic organotin compounds that have seen widespread use as biocides, particularly in anti-fouling paints for marine vessels. Despite regulations restricting their use, their persistence in aquatic environments remains a significant concern. This technical guide provides an in-depth overview of the environmental fate and degradation of tributyltin, focusing on its persistence, bioaccumulation, and the abiotic and biotic pathways of its breakdown. Detailed experimental protocols for the analysis of tributyltin in environmental matrices and the assessment of its biological effects are provided, alongside visualizations of key degradation and toxicological pathways to support researchers in this field.

Environmental Fate of Tributyltin

This compound, once introduced into the aquatic environment, readily dissociates, releasing the tributyltin cation (TBT+). The environmental behavior of TBT is characterized by its moderate hydrophobicity, leading to its partitioning from the water column to sediment and suspended particulate matter.

Persistence in Water and Sediment

TBT exhibits varying persistence depending on the environmental compartment. In the water column, its half-life is relatively short, ranging from a few days to a couple of weeks, primarily due to photodegradation and microbial activity.[1][2] However, in sediments, TBT is significantly more persistent, with a half-life that can extend from several months to many years.[1][3][4][5] The persistence in sediment is influenced by factors such as oxygen availability, temperature, and the nature of the sediment.[2][6] Under anaerobic conditions, degradation is considerably slower.[2]

Bioaccumulation and Bioconcentration

Due to its lipophilic nature, TBT has a high potential for bioaccumulation in aquatic organisms.[3][7] Bioconcentration factors (BCFs), which quantify the accumulation of a chemical from water into an organism, have been reported to be as high as 7,000 in molluscs and fish in laboratory studies, with even higher values observed in the field.[3][7] In microorganisms, BCFs can reach up to 30,000, which may also reflect adsorption to cell surfaces.[7] The uptake of TBT from contaminated food is also a significant route of exposure for many organisms.[7]

Table 1: Quantitative Data on the Environmental Fate of Tributyltin

| Parameter | Matrix | Value | Reference(s) |

| Half-life | Marine Water | 1-2 weeks | [1] |

| Estuarine Water (12°C) | 7-11 days | [3] | |

| Estuarine Water (28°C) | 5-9 days | [3] | |

| Freshwater | Several days to weeks | [2] | |

| Sediment (general) | ~2 years | [1] | |

| Sediment (aerobic) | 4-5 months | [3] | |

| Sediment (anaerobic) | No degradation observed over 330 days | [2] | |

| Freshwater Sediment (aerobic, 450 ng/g) | 360 days | [2] | |

| Freshwater Sediment (aerobic, 1300 ng/g) | 775 days | [2] | |

| Spiked Sediment (natural attenuation) | 578 days | [8] | |

| Spiked Sediment (stimulated bioremediation) | 11 days | [8] | |

| Log Kow | Distilled Water | 3.19 - 3.84 | [1] |

| Sea Water | 3.54 | [1] | |

| Bioconcentration Factor (BCF) | Molluscs and Fish (lab) | up to 7,000 | [3][7] |

| Microorganisms | up to 30,000 | [7] | |

| Rainbow Trout (whole body) | 406 | [2] | |

| Rainbow Trout (peritoneal fat) | 5,419 | [2] | |

| Snail (Nucella lapillus) | up to 250,000 | [9] | |

| Marine Oysters | 2,300 - 11,400 | [10] | |

| Tilapia (50-day exposure) | 12,300 | [10] |

Degradation Pathways of Tributyltin

The degradation of tributyltin in the environment proceeds through both abiotic and biotic mechanisms, leading to the sequential removal of butyl groups. This process, known as dealkylation, produces less toxic metabolites: dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally, inorganic tin.[9][11]

Abiotic Degradation

Photodegradation is the primary abiotic pathway for TBT breakdown in the water column.[7] Sunlight can cleave the carbon-tin bonds, initiating the dealkylation process.[2] However, the significance of photolysis can be limited by water turbidity and depth.[7] Hydrolysis of TBT only occurs under extreme pH conditions and is generally not a significant degradation route in natural waters.[7]

Biotic Degradation

Microbial degradation is the most significant process for the breakdown of TBT in both water and sediment.[2][12] A variety of microorganisms, including bacteria, fungi, and algae, are capable of metabolizing TBT.[3][7] The degradation proceeds through a sequential debutylation, transforming TBT to DBT, then to MBT, and ultimately to inorganic tin.[11][13] The rate of biodegradation is influenced by environmental conditions such as temperature, pH, salinity, and the availability of nutrients and organic matter.[13][14]

Caption: Sequential dealkylation of Tributyltin.

Molecular Mechanisms of Toxicity

Tributyltin is a potent endocrine-disrupting chemical, and its toxicity is mediated through interactions with several key signaling pathways.

Activation of RXR-PPARγ Heterodimers

TBT has been shown to activate the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] These nuclear receptors form a heterodimer (RXR-PPARγ) that regulates gene expression involved in various physiological processes, including adipogenesis (fat cell development).[1][2] TBT binds to RXR with high affinity, leading to the activation of the RXR-PPARγ heterodimer.[1][15] This activation is a key mechanism behind TBT's obesogenic effects, promoting the differentiation of stem cells into fat cells.[2][3]

Caption: TBT-mediated activation of the RXR-PPARγ signaling pathway.

Imposex Induction in Gastropods

One of the most well-documented toxic effects of TBT is the induction of "imposex" in female marine snails, which is the development of male sexual characteristics.[7] This is primarily caused by the disruption of the endocrine system. TBT is thought to inhibit the enzyme aromatase, which is responsible for converting androgens to estrogens.[16] This leads to an accumulation of testosterone, triggering the development of male sex organs in females. The inappropriate activation of the retinoid X receptor (RXR) pathway is also a key contributor to imposex.[7][17]

Caption: Mechanism of TBT-induced imposex in gastropods.

Experimental Protocols

Analysis of Tributyltin in Sediment Samples

This protocol outlines a common method for the extraction, derivatization, and quantification of tributyltin from sediment samples using gas chromatography-mass spectrometry (GC-MS).

4.1.1. Materials

-

Sediment sample (freeze-dried and homogenized)

-

Methanol (reagent grade)

-

Acetic acid (glacial)

-

Tropolone

-

Hexane (B92381) (pesticide grade)

-

Sodium tetraethylborate (NaBEt4) solution (2% w/v in methanol)

-

Anhydrous sodium sulfate

-

Deuterated TBT internal standard (TBT-d27)

-

Silica (B1680970) gel for column chromatography

-

Glassware (vials, centrifuge tubes, columns)

4.1.2. Extraction Procedure

-

Weigh approximately 5 g of the freeze-dried sediment sample into a centrifuge tube.

-

Spike the sample with a known amount of the deuterated TBT internal standard.

-

Add 10 mL of a methanol/acetic acid mixture (e.g., 3:1 v/v) containing 0.1% tropolone.[12]

-

Vortex the mixture vigorously for 1 minute.

-

Extract the sample using ultrasonic sonication for 30 minutes.[12]

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction (steps 3-7) two more times and combine the supernatants.

4.1.3. Derivatization and Clean-up

-

To the combined extract, add 20 mL of deionized water and 10 mL of hexane.

-

Adjust the pH of the aqueous layer to approximately 5 with a sodium acetate (B1210297) buffer.

-

Add 1 mL of the 2% sodium tetraethylborate solution to the mixture.[12] This step converts the ionic organotin species into their more volatile ethylated derivatives.

-

Shake the mixture for 30 minutes to facilitate the derivatization and extraction into the hexane layer.

-

Allow the layers to separate and collect the upper hexane layer.

-

Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate.

-

For samples with high lipid content or other interferences, a clean-up step using a silica gel column may be necessary. Elute the column with hexane to separate the organotin compounds from interfering substances.[18]

4.1.4. GC-MS Analysis

-

Concentrate the final hexane extract to a volume of 1 mL under a gentle stream of nitrogen.

-

Inject a 1 µL aliquot into the GC-MS system.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier gas: Helium at a constant flow of 1.2 mL/min

-

Injector temperature: 250°C (splitless mode)

-

Oven temperature program: Initial temperature of 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

-

-

MS Conditions (Example):

-